molecular formula C10H13BO5 B15374199 4-Borono-2-propoxybenzoic acid

4-Borono-2-propoxybenzoic acid

Cat. No.: B15374199
M. Wt: 224.02 g/mol
InChI Key: MMMPHOYBZWWZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Borono-2-propoxybenzoic acid is a boronic acid derivative featuring a benzoic acid backbone substituted with a propoxy group at the ortho position (C2) and a borono group at the para position (C4). The boronic acid moiety (-B(OH)₂) enables unique reactivity, such as forming reversible covalent bonds with diols, making it valuable in organic synthesis, medicinal chemistry (e.g., protease inhibition), and materials science.

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

4-borono-2-propoxybenzoic acid

InChI

InChI=1S/C10H13BO5/c1-2-5-16-9-6-7(11(14)15)3-4-8(9)10(12)13/h3-4,6,14-15H,2,5H2,1H3,(H,12,13)

InChI Key

MMMPHOYBZWWZOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)OCCC)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Borono-2-propoxybenzoic Acid and Analogues

Compound Substituents Key Functional Groups Molecular Weight* Notable Properties
This compound C2: Propoxy; C4: Borono Benzoic acid, Boronic acid ~224.04† Enhanced lipophilicity from propoxy
5-Borono-2-fluorobenzoic acid C2: Fluoro; C5: Borono Benzoic acid, Boronic acid 184.96 Electron-withdrawing F increases acidity
4-Borono-D-phenylalanine C4: Borono; amino acid Phenylalanine, Boronic acid 209.02 Used in boron neutron capture therapy
4-Fluoro-2-(phenylamino)benzoic acid C2: Phenylamino; C4: Fluoro Benzoic acid, Amine 245.23 Intramolecular H-bonding; crystal dimerization

*Molecular weights calculated from empirical formulas or inferred from analogs.
†Estimated based on formula C₁₀H₁₁BO₅.

Key Observations:

Substituent Effects: The propoxy group in this compound contributes to higher hydrophobicity compared to 5-Borono-2-fluorobenzoic acid’s fluorine substituent. This may improve bioavailability but reduce aqueous solubility . Fluorine in 5-Borono-2-fluorobenzoic acid lowers the pKa of the boronic acid, enhancing its reactivity toward diols under physiological conditions .

Boronic Acid Positioning: Para-substituted borono groups (as in 4-Borono-D-phenylalanine) optimize steric accessibility for diol binding, whereas ortho-substituted analogs (e.g., 2-borono compounds) face geometric constraints.

Functional Group Synergy: 4-Fluoro-2-(phenylamino)benzoic acid lacks a borono group but demonstrates how substituents like phenylamino enable hydrogen-bonded networks, a feature absent in boronic acid derivatives .

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